4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide
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Overview
Description
4-(2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be catalyzed by various acids, including oxalic acid, and can be performed under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This could include the use of solvent-free conditions, robust reaction setups, and efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its antibacterial, antiviral, and antitumor activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives and 3,4-dihydropyrimidin-2(1H)-one derivatives . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
4-(2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide is unique due to its specific substitution pattern and the presence of both benzofuro and pyrimidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
877656-83-2 |
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Molecular Formula |
C25H18N4O5 |
Molecular Weight |
454.442 |
IUPAC Name |
4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C25H18N4O5/c26-23(31)15-10-12-16(13-11-15)27-20(30)14-28-21-18-8-4-5-9-19(18)34-22(21)24(32)29(25(28)33)17-6-2-1-3-7-17/h1-13H,14H2,(H2,26,31)(H,27,30) |
InChI Key |
QPCVFPWPNITBBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
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